molecular formula C17H14FN3O3S B2833880 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide CAS No. 896349-10-3

2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide

Cat. No.: B2833880
CAS No.: 896349-10-3
M. Wt: 359.38
InChI Key: DLQZXEVRLROBTH-UHFFFAOYSA-N
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Description

2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of hydrazides with carboxylic acids or their derivatives. The reaction conditions often involve the use of dehydrating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring the purity and yield of the final product through advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: H2O2, m-CPBA

    Reduction: Pd/C, H2

    Substitution: Amines, thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Substituted aromatic compounds

Mechanism of Action

The mechanism of action of 2-((4-fluorophenyl)thio)-N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)acetamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c1-23-13-4-2-3-11(9-13)16-20-21-17(24-16)19-15(22)10-25-14-7-5-12(18)6-8-14/h2-9H,10H2,1H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLQZXEVRLROBTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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